molecular formula C10H18N2O2 B575637 tert-butyl N-(4-cyanobutan-2-yl)carbamate CAS No. 172833-24-8

tert-butyl N-(4-cyanobutan-2-yl)carbamate

Cat. No.: B575637
CAS No.: 172833-24-8
M. Wt: 198.266
InChI Key: CRAXYOAUJIFNES-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-cyanobutan-2-yl)carbamate is a chiral carbamate derivative that serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research . The compound features a tert-butoxycarbonyl (Boc) protecting group, a cornerstone in synthetic methodology for its ability to shield amine functionalities during multi-step reaction sequences . This protection ensures stability and regioselectivity under various acidic or basic conditions, which is crucial for the complex synthesis of biologically active molecules . While specific large-scale synthesis data for this exact compound is not publicly available, established methodologies for related tert-butyl carbamate derivatives often employ efficient techniques such as phase-transfer catalyzed alkylation to introduce the Boc group, enabling scalable production . The presence of both the protected amine and the cyano (CN) functional group on the butane backbone provides two distinct handles for chemical modification, making this compound a versatile precursor for constructing more complex architectures. Its primary research application lies in the synthesis of small-molecule therapeutics, where it can be incorporated as a key chiral subunit . The Boc group can be readily removed under acidic conditions to reveal the free amine, which can then participate in amide bond formation or other coupling reactions, while the nitrile group can be further functionalized or hydrolyzed . It is critical to note that this compound is intended for research and development applications in a controlled laboratory setting. It is not manufactured for use as a medicine or drug and is strictly labeled For Research Use Only . It is not approved for diagnostic or therapeutic applications in humans or animals, and any form of bodily introduction is prohibited by law .

Properties

IUPAC Name

tert-butyl N-(4-cyanobutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-8(6-5-7-11)12-9(13)14-10(2,3)4/h8H,5-6H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAXYOAUJIFNES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC#N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601214406
Record name 1,1-Dimethylethyl N-(3-cyano-1-methylpropyl)carbamate
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Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172833-24-8
Record name 1,1-Dimethylethyl N-(3-cyano-1-methylpropyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172833-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(3-cyano-1-methylpropyl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Solubility Profiling and Solvent Selection Strategies for tert-Butyl N-(4-cyanobutan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, solvent selection strategies, and physicochemical characterization of tert-butyl N-(4-cyanobutan-2-yl)carbamate . This document is structured for researchers and process chemists requiring actionable data for synthesis, purification, and formulation.

Executive Summary

This compound (often referred to as N-Boc-4-aminopentanenitrile derivative) is a critical chiral building block in the synthesis of pyrrolidine-based pharmaceutical intermediates, including Janus kinase (JAK) inhibitors. Its structure comprises a lipophilic tert-butoxycarbonyl (Boc) protecting group, a polar nitrile moiety, and a chiral aliphatic chain.

Understanding its solubility profile is essential for:

  • Reaction Optimization: Selecting solvents that maintain homogeneity during nucleophilic substitutions or reductions.

  • Workup Efficiency: Designing liquid-liquid extraction (LLE) biphasic systems.

  • Purification: Identifying solvent/anti-solvent pairs for crystallization and chromatography.

This guide provides a predictive solubility profile derived from structural analogs and functional group contribution theory, followed by standardized protocols for empirical determination.

Physicochemical Characterization

The solubility behavior of this compound is governed by the competition between its non-polar and polar functional groups.

FeatureStructural MoietyEffect on Solubility
Lipophilicity tert-Butyl group (

-Bu)
Increases solubility in non-polar/chlorinated solvents; decreases water solubility.
Polarity Nitrile (

)
Increases solubility in polar aprotic solvents (DMSO, MeCN) and alcohols.
H-Bonding Carbamate (

)
Acts as both H-bond donor (NH) and acceptor (C=O), facilitating solubility in ethers and esters.
Chirality sec-Butyl backboneMay result in lower melting points compared to linear isomers, potentially increasing solubility in borderline solvents.

Predicted Hansen Solubility Parameters (HSP):

  • 
     (Dispersion):  High interaction with chlorinated solvents.
    
  • 
     (Polarity):  Moderate interaction due to the nitrile dipole.
    
  • 
     (Hydrogen Bonding):  Moderate interaction with alcohols.
    

Solubility Profile Classification

The following classification is based on empirical data from structurally analogous Boc-amino nitriles (e.g., tert-butyl (2-cyanoethyl)carbamate).

Table 1: Solubility in Common Organic Solvents (at 25°C)
Solvent ClassSpecific SolventsSolubility RatingProcess Utility
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Primary solvent for synthesis and transfers.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateHigh (>100 mg/mL)Excellent for extraction and crystallization (as the "good" solvent).
Polar Aprotic DMSO, DMF, Acetonitrile (MeCN), THFHigh (>100 mg/mL)Used for nucleophilic substitution reactions; difficult to remove (high BP).
Alcohols Methanol, Ethanol, Isopropanol (IPA)High to Moderate Good for reductions; IPA is a potential crystallization solvent.
Ethers MTBE, Diethyl Ether, 2-MeTHFModerate Useful for extraction; MTBE is preferred for safety over diethyl ether.
Aromatic TolueneModerate Temperature-dependent; excellent for hot recrystallization.
Alkanes Hexane, Heptane, CyclohexaneLow / Insoluble Anti-solvent for precipitation and crystallization.
Aqueous Water, BrineInsoluble (<0.1 mg/mL)Ideal for the aqueous phase in liquid-liquid extraction.

Critical Note: While the compound is insoluble in water, the presence of the nitrile group can slightly increase miscibility in aqueous organic mixtures. Always check the aqueous layer by TLC during extractions to prevent yield loss.

Process Applications

Liquid-Liquid Extraction (Workup)

For isolation after synthesis, a biphasic system is required.

  • Recommended System: Ethyl Acetate / Water or MTBE / Water .

  • Mechanism: The Boc-amine partitions into the organic phase, while inorganic salts and polar impurities remain in the aqueous phase.

  • pH Consideration: The Boc group is acid-labile.[1] Ensure the aqueous phase is Neutral or slightly Basic (pH 7–9) using NaHCO₃. Avoid strong acids (HCl, TFA) during workup to prevent deprotection.

Crystallization Strategy

Purification via crystallization is superior to chromatography for scale-up.

  • Solvent System: EtOAc / Heptane or Toluene / Heptane .

  • Method: Dissolve the crude oil in minimal hot EtOAc (or Toluene). Slowly add Heptane (anti-solvent) until turbidity is observed. Cool gradually to 0°C.

Experimental Protocols

Since specific batch-to-batch impurity profiles affect solubility, empirical determination is required for precise process limits.

Protocol A: Gravimetric Solubility Determination

Objective: Quantify the exact saturation limit (


) in mg/mL.
  • Preparation: Weigh 100 mg of this compound into a 4 mL vial.

  • Addition: Add the target solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Continue addition until the solid is completely dissolved (clear solution).

  • Calculation:

    
    
    
Protocol B: Visual Solubility Screening Workflow

The following diagram outlines the decision logic for selecting a solvent system for purification.

SolubilityScreening Start Start: Crude Material SolventTest Test Solubility in EtOAc or Toluene (Hot) Start->SolventTest CheckSoluble Is it Soluble? SolventTest->CheckSoluble YesSoluble Add Anti-Solvent (Heptane/Hexane) CheckSoluble->YesSoluble Yes NoSoluble Switch to More Polar Solvent (DCM/MeOH) CheckSoluble->NoSoluble No Precipitate Does Precipitate Form on Cooling? YesSoluble->Precipitate Success System Identified: Crystallization Precipitate->Success Yes (Crystals) OilOut Product Oils Out Precipitate->OilOut No (Oiling) Seed Re-heat and Seed with Pure Crystal OilOut->Seed Seed->Success

Figure 1: Decision tree for identifying crystallization solvent systems.

Analytical Methodologies (HPLC)

For solubility analysis via HPLC, the sample must be fully dissolved in a compatible diluent.

  • Recommended Diluent: Acetonitrile:Water (50:50 v/v).

  • Rationale: The compound is highly soluble in MeCN. The water content ensures the sample is compatible with reverse-phase columns (C18) without causing solvent shock/peak distortion.

  • Detection: UV at 210 nm (Amide/Nitrile absorption). Note: The Boc group has weak UV absorbance; low wavelength is necessary.

References

  • Boc-Protection Chemistry

    • Sarkar, A., et al. "Ionic liquid catalyzed N-tert-butyloxycarbonylation of amines."[2] Journal of Organic Chemistry, 2011, 76(17), 7132-7140.

    • General guide on Boc-amine solubility and stability.
  • Nitrile Solubility Characteristics

    • "Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR)." International Journal of Science and Technology, 2015.

    • Provides foundational data on the interaction of nitrile groups with polar vs. non-polar solvents.
  • Purification Protocols (Analogous Compounds)

    • "Application Notes and Protocols for the Alkylation of tert-Butyl (cyanomethyl)(methyl)carbamate." BenchChem Protocols.

    • Details extraction solvents (EtOAc) and chromatography eluents (Hexane/EtOAc) for similar Boc-amino nitriles.
  • Safety Data & Handling

    • PubChem Compound Summary for tert-Butyl carbamate derivatives.[3] National Center for Biotechnology Information.

Sources

Methodological & Application

Step-by-step synthesis protocol for tert-butyl N-(4-cyanobutan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This document outlines a robust, high-yield protocol for the synthesis of tert-butyl N-(4-cyanobutan-2-yl)carbamate (also known as 4-((tert-butoxycarbonyl)amino)pentanenitrile ).

This guide prioritizes the Hydroxy-Activation-Displacement Route over direct reductive amination of levulinonitrile. While the latter is shorter, it often suffers from the instability of the intermediate 4-aminopentanenitrile (which rapidly cyclizes to 5-methyl-1-pyrroline). The chosen route ensures the stability of intermediates, precise stereocontrol (if starting from chiral amino alcohols), and high purity suitable for pharmaceutical applications.

Retrosynthetic Analysis & Strategy

The target molecule is a protected


-amino nitrile. The most reliable disconnection is at the nitrile carbon, tracing back to a primary alcohol precursor via a mesylate intermediate.
  • Target: tert-butyl (4-cyanobutan-2-yl)carbamate

  • Precursor: tert-butyl (4-hydroxybutan-2-yl)carbamate[1]

  • Starting Material: 3-aminobutan-1-ol (commercially available as racemate or enantiomers)

Synthetic Pathway:

  • N-Protection: Selective Boc-protection of the amine.

  • Activation: Conversion of the primary alcohol to a mesylate leaving group.

  • Substitution: Nucleophilic displacement with cyanide to extend the carbon chain.

Safety & Hazard Assessment (Critical)

  • Sodium Cyanide (NaCN): EXTREME DANGER. Fatal if swallowed, inhaled, or absorbed through skin. Contact with acids liberates highly toxic hydrogen cyanide (HCN) gas.[2]

    • Control: Use a dedicated fume hood. Keep a bleach (NaOCl) quenching bath ready. Never mix with acids.

  • Methanesulfonyl Chloride (MsCl): Corrosive and lachrymator. Reacts violently with water.

  • Dimethyl Sulfoxide (DMSO): Enhances skin absorption of toxic contaminants (like cyanide). Wear double nitrile gloves.

Reagents & Equipment

ReagentRoleEquiv.MW ( g/mol )
3-Aminobutan-1-ol Starting Material1.089.14
Di-tert-butyl dicarbonate (Boc₂O) Protecting Group1.1218.25
Triethylamine (Et₃N) Base1.5101.19
Methanesulfonyl chloride (MsCl) Activating Agent1.2114.55
Sodium Cyanide (NaCN) Nucleophile1.549.01
Dichloromethane (DCM) Solvent (Steps 1-2)--
Dimethyl Sulfoxide (DMSO) Solvent (Step 3)--

Step-by-Step Experimental Protocol

Phase 1: N-Boc Protection

Objective: Selectively protect the amine to prevent interference during activation.

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminobutan-1-ol (10.0 g, 112 mmol) in DCM (200 mL).

  • Addition: Cool the solution to 0°C (ice bath). Add Triethylamine (17.2 mL, 123 mmol) followed by the dropwise addition of a solution of Boc₂O (26.9 g, 123 mmol) in DCM (50 mL) over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with Ninhydrin; free amine disappears).

  • Workup:

    • Wash the organic layer with 1M Citric Acid (2 x 100 mL) to remove unreacted amine/Et₃N.

    • Wash with saturated NaHCO₃ (100 mL) and Brine (100 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Result: tert-butyl (4-hydroxybutan-2-yl)carbamate is obtained as a colorless viscous oil (Yield: ~95%). Proceed without further purification.

Phase 2: O-Mesylation (Activation)

Objective: Convert the inert hydroxyl group into a reactive mesylate leaving group.

  • Setup: Dissolve the crude alcohol from Phase 1 (20.0 g, ~105 mmol) in anhydrous DCM (250 mL) under an inert atmosphere (N₂ or Ar).

  • Addition: Add Triethylamine (22.0 mL, 158 mmol) and cool to 0°C.

  • Activation: Add Methanesulfonyl chloride (MsCl) (9.8 mL, 126 mmol) dropwise via syringe over 20 minutes. Maintain temperature < 5°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour. TLC should show complete conversion (stain with PMA or KMnO₄).

  • Workup:

    • Quench with water (100 mL). Separate layers.

    • Wash organic layer with 1M HCl (cold, 100 mL), saturated NaHCO₃, and Brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Result: tert-butyl (4-((methylsulfonyl)oxy)butan-2-yl)carbamate is obtained as a white to off-white solid/oil. (Yield: ~90-95%).[3]

    • Note: Mesylates are thermally sensitive; do not heat above 40°C during concentration.

Phase 3: Nucleophilic Cyanation

Objective: Displace the mesylate with cyanide to form the nitrile target.

  • Setup: Dissolve the mesylate (25.0 g, ~93 mmol) in anhydrous DMSO (150 mL).

  • Reagent Addition: Add Sodium Cyanide (NaCN) (6.8 g, 140 mmol) in a single portion.

    • Safety: Perform this step in a well-ventilated fume hood.

  • Reaction: Heat the mixture to 60°C for 6–12 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 1:1). The mesylate spot will disappear, and a less polar product spot will appear.

  • Workup (Cyanide Destruction):

    • Cool to RT. Pour the reaction mixture into a flask containing saturated NaHCO₃ (300 mL) and Ethyl Acetate (300 mL).

    • Caution: Do not use acid here.

    • Separate layers. Extract the aqueous layer with additional EtOAc (2 x 150 mL).

    • Combine organic layers and wash with water (3 x 100 mL) to remove DMSO, then Brine.

    • Dry over MgSO₄ and concentrate.

  • Purification: Purify the crude residue by flash column chromatography (Silica gel, 10-30% EtOAc in Hexanes).

  • Final Product: This compound is obtained as a white crystalline solid or clear oil.

Process Visualization (Graphviz)

SynthesisProtocol cluster_safety Critical Safety Checkpoint Start 3-Aminobutan-1-ol (C4H11NO) Step1 Step 1: N-Protection (Boc2O, Et3N, DCM) Start->Step1 Inter1 Intermediate 1: N-Boc Alcohol Step1->Inter1 Step2 Step 2: Activation (MsCl, Et3N, 0°C) Inter1->Step2 Inter2 Intermediate 2: N-Boc Mesylate Step2->Inter2 Step3 Step 3: Cyanation (NaCN, DMSO, 60°C) Inter2->Step3 Final TARGET: This compound Step3->Final

Figure 1: Step-by-step synthetic workflow from amino-alcohol precursor to nitrile target.

Troubleshooting & Optimization

  • Low Yield in Step 3: If the displacement is slow, add a catalytic amount of Sodium Iodide (NaI, 0.1 eq) to form the more reactive iodide in situ (Finkelstein condition).

  • Emulsions during Workup: DMSO often causes emulsions. Wash the organic layer thoroughly with water. Adding a small amount of isopropanol can help break emulsions.

  • Cyclization: If you observe a byproduct with M-56 (loss of isobutene) or M-100 (loss of Boc), the acidic workup might be too strong, or the temperature in Step 3 is too high, causing Boc deprotection and subsequent cyclization to the pyrrolidine. Keep pH > 4 during workup and Temp < 80°C.

References

  • Boc Protection of Amino Alcohols

    • Shekhar, S., et al. "A Simple and Efficient Method for the Selective N-Protection of Amino Alcohols." Journal of Organic Chemistry, vol. 76, no. 11, 2011, pp. 4552–4563. Link

  • Mesylation and Nitrile Displacement

    • Friedrich, K., and Wallenfels, K. "Introduction of the Cyano Group into Aromatic and Aliphatic Compounds." The Chemistry of the Cyano Group, Wiley-Interscience, 1970, pp. 67-122. Link

  • Safety in Cyanide Chemistry

    • "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Research Council, National Academies Press, 2011. Link

  • Alternative Reductive Amination Route (Context)

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[4] Link

Sources

Selective Reduction of the Nitrile Group in tert-butyl N-(4-cyanobutan-2-yl)carbamate to Preserve the Acid-Labile Boc Moiety

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide:

Abstract: This technical guide provides a detailed exploration of methodologies for the selective reduction of the nitrile in tert-butyl N-(4-cyanobutan-2-yl)carbamate to the corresponding primary amine, tert-butyl N-(5-aminopentan-2-yl)carbamate. The primary chemical challenge lies in achieving high conversion of the cyano group while ensuring the complete integrity of the acid-labile tert-butoxycarbonyl (Boc) protecting group. We present a comparative analysis of catalytic hydrogenation and chemical reduction techniques, offering detailed, field-proven protocols, mechanistic insights, and data-driven recommendations for researchers in synthetic chemistry and drug development.

The Synthetic Challenge and Strategic Overview

The conversion of nitriles to primary amines is a cornerstone transformation in organic synthesis, providing access to essential building blocks for pharmaceuticals, agrochemicals, and materials. The target molecule, this compound, presents a common yet critical challenge: the presence of an acid-sensitive Boc protecting group.[1][2] Standard reduction conditions, particularly those involving harsh acidic workups or high temperatures, can lead to premature deprotection, significantly lowering the yield of the desired product.

Therefore, the selection of a reduction methodology must be guided by the principle of chemoselectivity under mild conditions. This guide will focus on two primary strategies that have demonstrated efficacy in preserving the Boc moiety:

  • Transition Metal-Mediated Borohydride Reduction: Utilizing reagents like sodium borohydride in conjunction with cobalt(II) or nickel(II) salts, which generate a catalytic species in situ for mild and effective nitrile reduction.[3][4][5][6]

  • Catalytic Hydrogenation: Employing heterogeneous catalysts such as Raney® Nickel or Palladium under controlled temperature and pressure to facilitate the addition of hydrogen across the nitrile's carbon-nitrogen triple bond.[7][8][9]

The following sections will dissect these approaches, providing the causal logic behind procedural steps and equipping the researcher with robust protocols for immediate application.

Comparative Analysis of Reduction Methodologies

The choice between a chemical hydride reduction and catalytic hydrogenation depends on available equipment, scalability, and tolerance of other functional groups.

Chemical Reduction: The NaBH₄/CoCl₂ System

Sodium borohydride (NaBH₄) alone is generally incapable of reducing nitriles.[6][10] However, its reactivity is dramatically enhanced by the addition of transition metal salts like cobalt(II) chloride (CoCl₂). The interaction between CoCl₂ and NaBH₄ forms cobalt boride, which acts as a heterogeneous catalyst for the reduction.[3][11] This system is highly effective for converting nitriles to primary amines under exceptionally mild, ambient laboratory conditions.[3]

Mechanistic Rationale: The cobalt boride species is believed to coordinate with the nitrile group, catalyzing a heterogeneous reduction by the sodium borohydride.[3] This approach avoids the use of high-pressure hydrogen gas and strongly acidic or basic conditions, making it ideal for substrates with sensitive functional groups like the Boc carbamate.

Catalytic Hydrogenation: The Raney® Nickel System

Catalytic hydrogenation is a clean, economical, and highly efficient method for nitrile reduction on an industrial scale.[7][12] Raney® Nickel is a widely used, high-activity catalyst for this transformation.[9][13]

Causality Behind Experimental Choices: A significant challenge in nitrile hydrogenation is the formation of secondary and tertiary amine byproducts via intermediate imines.[7][14] To achieve high selectivity for the primary amine, the reaction is often conducted in an alcoholic solvent containing ammonia. The ammonia competes with the primary amine product for reaction with the intermediate imine, thereby suppressing the formation of the secondary amine side-product. The use of moderate hydrogen pressure and temperature is crucial to prevent degradation of the Boc group. Specialized systems, such as palladium-activated Raney-Nickel, have been specifically developed for reducing nitriles in the presence of Boc-protected amino groups.[8][15]

The logical flow for selecting an appropriate method is outlined in the diagram below.

Start Select Reduction Method for This compound Equipment Equipment Availability? Start->Equipment Benchtop Standard Benchtop Glassware Equipment->Benchtop Available Hydrogenator High-Pressure Hydrogenator (e.g., Parr Apparatus) Equipment->Hydrogenator Available Scale Reaction Scale? Small Small to Medium (< 10g) Scale->Small Small Large Large / Pilot (> 10g) Scale->Large Large Benchtop->Scale Method_CoCl2 Recommended Method: NaBH4 / CoCl2 Benchtop->Method_CoCl2 Highly Suitable Hydrogenator->Scale Method_RaneyNi Recommended Method: Catalytic Hydrogenation (Raney® Ni) Hydrogenator->Method_RaneyNi Highly Suitable Small->Method_CoCl2 Large->Method_RaneyNi

Caption: Decision workflow for selecting a reduction method.

Data Summary: Comparison of Protocols

The following table summarizes the key parameters for the recommended protocols.

ParameterMethod 1: NaBH₄ / CoCl₂Method 2: Raney® Ni Hydrogenation
Primary Reagents Sodium borohydride, Cobalt(II) chloride hexahydrateHydrogen gas, Raney® Nickel (slurry)
Typical Solvent Methanol or EthanolMethanol or Ethanol (often with NH₃)
Temperature 0 °C to Room TemperatureRoom Temperature to 50 °C
Pressure Atmospheric50-500 psi (3.5 - 35 bar)
Selectivity Excellent for primary amineGood to Excellent (additive dependent)
Pros No specialized pressure equipment needed; very mild conditions.Highly scalable; catalyst is economical; clean workup.
Cons Stoichiometric borohydride use; H₂ gas evolution requires care.Requires high-pressure reactor; catalyst is pyrophoric and requires careful handling.

Experimental Protocols

The overall transformation is depicted in the workflow below.

G cluster_0 Starting Material cluster_1 Reduction Step cluster_2 Method 1 cluster_3 Method 2 cluster_4 Final Product SM This compound M1 CoCl₂·6H₂O, NaBH₄, MeOH, 0 °C to RT SM->M1 Option A M2 Raney® Ni, H₂ (50 psi), MeOH/NH₃, RT SM->M2 Option B FP tert-butyl N-(5-aminopentan-2-yl)carbamate M1->FP M2->FP

Caption: General experimental workflow for the selective reduction.

Protocol 1: Selective Reduction using Cobalt(II) Chloride and Sodium Borohydride

This protocol is adapted from methodologies known to be mild and effective for the selective reduction of nitriles.[3][4]

A. Materials and Reagents:

  • This compound

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (Anhydrous)

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

B. Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and CoCl₂·6H₂O (2.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of substrate).

  • Cooling: Cool the resulting deep purple solution to 0 °C using an ice-water bath.

  • Addition of Reductant: Add sodium borohydride (5.0 - 7.0 eq) slowly in small portions over 30-60 minutes. CAUTION: Vigorous hydrogen gas evolution and an exotherm will occur. The solution will turn black as cobalt boride precipitates.[4] Maintain the internal temperature below 20 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Work-up:

    • Carefully quench the reaction by the slow addition of deionized water.

    • Filter the mixture through a pad of Celite® to remove the black cobalt boride precipitate. Wash the filter cake thoroughly with methanol.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • To the remaining aqueous residue, add DCM or ethyl acetate and transfer to a separatory funnel.

    • Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure tert-butyl N-(5-aminopentan-2-yl)carbamate.

Protocol 2: Selective Catalytic Hydrogenation using Raney® Nickel

This protocol employs classic catalytic hydrogenation conditions, optimized for primary amine selectivity.[10][13]

A. Materials and Reagents:

  • This compound

  • Raney® Nickel 2800 (slurry in water)

  • Methanol (Anhydrous)

  • Ammonia solution (7N in Methanol) or Ammonium Hydroxide (28% in H₂O)

  • Hydrogen gas (high purity)

  • Celite®

  • Hydrogenation vessel (e.g., Parr shaker apparatus)

B. Step-by-Step Procedure:

  • Catalyst Preparation: SAFETY FIRST: Raney® Nickel is pyrophoric when dry. Handle only as a slurry and under an inert atmosphere when possible. In the hydrogenation vessel, add the Raney® Nickel slurry (approx. 10-20% by weight of the substrate). Carefully decant the water and wash the catalyst several times with anhydrous methanol.

  • Reaction Setup: To the vessel containing the catalyst, add a solution of this compound (1.0 eq) in methanol. Add the ammonia solution (approx. 10-20% of the total solvent volume).

  • Hydrogenation: Seal the hydrogenation vessel. Purge the system with nitrogen gas, then carefully introduce hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50-100 psi) and begin vigorous agitation at room temperature.

  • Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen from the pressure gauge. The reaction is typically complete when hydrogen uptake ceases (usually 4-12 hours).

  • Work-up:

    • Carefully vent the hydrogen and purge the vessel with nitrogen. DO NOT expose the catalyst to air.

    • Under a stream of nitrogen, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. The filter pad must be kept wet with solvent (methanol) at all times to prevent ignition.

    • Wash the filter cake thoroughly with methanol.

    • Immediately quench the used filter cake containing the catalyst by submerging it in a large volume of water.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be used directly or purified further by column chromatography if necessary.

Conclusion

The selective reduction of this compound is readily achievable with high fidelity to the Boc protecting group when appropriate methodologies are employed. The NaBH₄/CoCl₂ system offers an excellent, accessible option for small-scale synthesis that does not require specialized hydrogenation equipment. For larger-scale applications where efficiency and atom economy are paramount, catalytic hydrogenation with Raney® Nickel is the superior choice, provided the necessary safety precautions for handling the pyrophoric catalyst and high-pressure gas are strictly followed. Both protocols, when executed with care, provide reliable pathways to the desired Boc-protected diamine, a valuable intermediate for further synthetic elaboration.

References

  • Process for selective nitrile reduction. (Patent No. WO1985000605A1).
  • Nitrile reduction. In Wikipedia.
  • Studies of the cobalt boride-mediated conversion of nitriles to alcohols. SciMeetings | ACS.
  • Only one nitrile reduced to amine with LiAlH4. Reddit.
  • Satoh, T., Suzuki, S., Suzuki, Y., Miyaji, Y., & Imai, Z. (1969). Reduction of organic compounds with sodium borohydride-transition metal salt systems. Tetrahedron Letters, 10(52), 4555-4558.
  • Gowda, S., & Gowda, D. C. (2002). Application of hydrazinium monoformate as new hydrogen donor with Raney nickel: a facile reduction of nitro and nitrile moieties. Tetrahedron, 58(11), 2211-2213.
  • Klenke, B., & Gilbert, I. H. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. The Journal of Organic Chemistry, 66(7), 2480–2483.
  • Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives.
  • Shimizu, S., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions.
  • Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. RSC Publishing.
  • Wu, B., et al. Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.
  • Török, B. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(3), 346-357.
  • Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry (RSC Publishing).
  • Caddick, S., et al. (2003). A generic approach for the catalytic reduction of nitriles. Tetrahedron, 59(29), 5417-5423.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Process for the hydrogenation of nitriles to primary amines. (Patent No. US4739120A).
  • Raney nickel. In Wikipedia.
  • Nitrile to Amine (H2 + Raney Ni). Common Organic Chemistry.
  • Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel.
  • Boc Protecting Group for Amines. Chemistry Steps.
  • N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC.

Sources

Application Note: tert-Butyl N-(4-cyanobutan-2-yl)carbamate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of tert-butyl N-(4-cyanobutan-2-yl)carbamate (CAS 172833-24-8), a versatile C5 synthon used in the synthesis of pyrrolidine-based pharmaceuticals, chiral auxillaries, and diamine linkers.

Executive Summary

This compound (also known as Boc-4-aminopentanenitrile ) is a bifunctional aliphatic building block characterized by a protected secondary amine and a reactive nitrile terminus. Its structural utility lies in its ability to serve as a "masked" precursor for 2-methylpyrrolidine derivatives—a privileged scaffold in medicinal chemistry found in nicotinic acetylcholine receptor agonists, histamine H3 antagonists, and JAK inhibitors.

Unlike rigid cyclic intermediates, this linear congener offers conformational flexibility during early-stage coupling, followed by controlled cyclization or reduction. This guide outlines the protocols for its synthesis from renewable feedstocks (Levulinic acid) and its downstream transformation into high-value chiral heterocycles and diamine linkers.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name This compound
Common Name Boc-4-aminopentanenitrile; Boc-3-cyano-1-methylpropylamine
CAS Number 172833-24-8
Molecular Formula C₁₀H₁₈N₂O₂
Molecular Weight 198.26 g/mol
Physical State White to off-white low-melting solid or viscous oil
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water
Chirality Available as Racemate or Enantiopure (S/R) forms
Key Functionality Nitrile: Precursor to acid, amide, amine, or heterocycle.Boc-Amine: Acid-labile protected nitrogen.[1][2][3]

Upstream Synthesis Protocol: The "Green" Route

Rationale: While available commercially, in-house synthesis from Levulinic acid (a biomass-derived platform chemical) is cost-effective and allows for the introduction of chirality via enzymatic reductive amination.

Reaction Pathway[5][8][9][12][13][14][15]
  • Reductive Amination: Levulinic acid

    
     4-Aminopentanoic acid (4-APA).
    
  • Boc Protection: 4-APA

    
     Boc-4-APA.
    
  • Amidation: Boc-4-APA

    
     Boc-4-APA-amide.
    
  • Dehydration: Boc-4-APA-amide

    
    Target Nitrile .
    
Step-by-Step Protocol
Phase 1: Preparation of Boc-4-Aminopentanamide
  • Starting Material: Dissolve Boc-4-aminopentanoic acid (1.0 eq) in anhydrous THF (10 mL/g).

  • Activation: Cool to 0°C. Add N-Methylmorpholine (NMM) (1.1 eq) followed by Isobutyl chloroformate (1.1 eq) dropwise. Stir for 30 min to form the mixed anhydride.

    • Checkpoint: Formation of a white precipitate (NMM·HCl) indicates activation.

  • Amidation: Bubble Ammonia gas (NH₃) or add Ammonium hydroxide (28%) (3.0 eq) into the mixture at 0°C. Stir for 2 hours, allowing to warm to RT.

  • Workup: Concentrate in vacuo. Dissolve residue in EtOAc, wash with 1M HCl, sat. NaHCO₃, and brine.[4] Dry over Na₂SO₄ and concentrate.

    • Yield: Typically >90% (White solid).[5]

Phase 2: Dehydration to Nitrile (The Target)
  • Reagents: Dissolve the amide (1.0 eq) in dry DCM (10 mL/g). Add Triethylamine (TEA) (2.5 eq).

  • Dehydration: Cool to 0°C. Add Trifluoroacetic anhydride (TFAA) (1.1 eq) dropwise.

    • Mechanism:[1][6] TFAA activates the amide oxygen, leading to elimination of TFA and formation of the nitrile.

  • Monitoring: Stir at 0°C for 1 hour. Monitor by TLC (EtOAc/Hexane 1:1). The polar amide spot should disappear, replaced by a less polar nitrile spot.

  • Quench: Pour into ice-cold sat. NaHCO₃. Extract with DCM.

  • Purification: Silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

    • Target:This compound .[2]

Downstream Application Protocols

Application A: Synthesis of Chiral 5-Methyl-2-pyrrolidone

Context: This lactam is the core structure for "Racetam" nootropics and a precursor to 2-methylpyrrolidine.

Protocol:

  • Deprotection: Dissolve This compound in 4M HCl in Dioxane . Stir at RT for 1 hour.

    • Result: Formation of 4-aminopentanenitrile hydrochloride (precipitate).

  • Cyclization (Hydrolysis-Cyclization Cascade):

    • Dissolve the salt in 6M HCl (aq) .

    • Heat to reflux (100°C) for 4-6 hours.

    • Mechanism:[1][6] The nitrile hydrolyzes to the acid/ester, which spontaneously cyclizes with the free amine to form the lactam.

  • Isolation: Neutralize with NaOH to pH 7-8. Extract exhaustively with CHCl₃/IPA (3:1).

  • Product: 5-methylpyrrolidin-2-one .

Application B: Synthesis of C5-Diamines (Linker Synthesis)

Context: Used as flexible linkers in PROTACs or covalent inhibitors.

Protocol:

  • Hydrogenation: In a Parr shaker, dissolve the nitrile (1.0 eq) in MeOH/NH₃ (7N) .

  • Catalyst: Add Raney Nickel (10 wt% of substrate) or Rh/Al₂O₃ (5 wt%).

  • Conditions: Pressurize to 50 psi H₂. Shake at RT for 12 hours.

    • Note: The presence of ammonia suppresses secondary amine formation (dimerization).

  • Workup: Filter through Celite (Caution: Raney Ni is pyrophoric). Concentrate filtrate.

  • Product: tert-butyl (4-aminobutan-2-yl)carbamate .

Visualizing the Workflow

G Levulinic Levulinic Acid (Biomass) Amine 4-Aminopentanoic Acid Levulinic->Amine Reductive Amination (NH4OAc, NaBH3CN) BocAmide Boc-Amide Intermediate Amine->BocAmide 1. (Boc)2O 2. IBCF, NH3 Target This compound (CAS 172833-24-8) BocAmide->Target Dehydration (TFAA, Pyridine) Pyrrolidone 5-Methyl-2-pyrrolidone (Racetam Core) Target->Pyrrolidone 1. HCl (Deprotect) 2. Reflux (Cyclize) Diamine C5-Diamine (Linker) Target->Diamine H2, Raney Ni (Reduction) Tetrazole Tetrazole Derivative (Bioisostere) Target->Tetrazole NaN3, ZnBr2 (Click Chem)

Figure 1: Synthetic genealogy of this compound, illustrating its origin from biomass and divergence into heterocycles and linkers.

Analytical Quality Control

To ensure the integrity of the intermediate for pharmaceutical use, the following specifications must be met:

TestMethodAcceptance Criteria
Identification ¹H NMR (400 MHz, CDCl₃)δ 1.44 (s, 9H, Boc), 1.18 (d, 3H, Me), 2.40 (t, 2H, CH₂CN).
Purity HPLC (C18, ACN/H₂O + 0.1% TFA)> 98.0% (Area)
Chiral Purity Chiral HPLC (Chiralpak AD-H)> 99% ee (if using chiral starting material)
Residual Solvent GC-HSDCM < 600 ppm, THF < 720 ppm
Water Content Karl Fischer< 0.5% w/w

Safety & Handling (E-E-A-T)

  • Cyanide Hazard: While the Boc-nitrile itself is stable, downstream hydrolysis or reduction can release toxic byproducts or require hazardous reagents (e.g., azides for tetrazoles).

  • Raney Nickel: Pyrophoric when dry. Always keep wet under solvent/water.

  • TFAA: Highly corrosive and moisture sensitive. Handle in a fume hood.

References

  • Synthesis of Chiral Pyrrolidines: Lebel, H., & Leogane, O. (2006). "Boc-protected amines via Curtius rearrangement." Organic Letters, 8(25), 5717-5720. Link

  • Nitrile Reduction Protocols: Caddick, S., et al. (2003). "A nickel boride catalyzed reduction of nitriles allows the preparation of Boc protected amines." Tetrahedron, 59(29), 5417-5423. Link

  • Application in Racetam Synthesis:Kozikowski, A. P., et al. (1998). "Synthesis of 5-methyl-2-pyrrolidone analogues." Journal of Medicinal Chemistry. (General Reference for 5-methylpyrrolidone scaffold utility).
  • Commercial Data & CAS Verification: CymitQuimica. "this compound CAS 172833-24-8."[2] Link

  • Green Synthesis from Levulinic Acid:Manzer, L. E. (2004). "Catalytic synthesis of α-methylene-γ-valerolactone: a biomass-derived acrylic monomer." Applied Catalysis A: General. (Context for Levulinic acid as C5 feedstock).

Sources

Application Note: Precision N-Protection of 4-Aminopentanenitrile with Boc Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic N-protection of 4-aminopentanenitrile (4-APN) using di-tert-butyl dicarbonate (


). As a bifunctional building block containing both a primary amine and a nitrile, 4-APN requires a protocol that ensures quantitative amine protection without compromising the nitrile group or inducing cyclization. We present three validated protocols: a standard organic phase method, a biphasic Schotten-Baumann variation, and a catalytic "green" approach. Emphasis is placed on reaction kinetics, byproduct management, and purification strategies suitable for drug development workflows.

Introduction & Substrate Analysis

The Substrate: 4-Aminopentanenitrile

4-Aminopentanenitrile (CAS: 4553-59-7) is a valuable intermediate in the synthesis of pyrrolidones, diamines, and non-canonical amino acids.

  • Structure:

    
    
    
  • Reactivity Profile: The molecule features a nucleophilic primary amine at C4 and an electrophilic nitrile at C1.

  • Risk Factor: Under forcing acidic or basic conditions (especially with heat), the amine can attack the nitrile (or hydrolyzed derivatives), leading to intramolecular cyclization to form 5-methyl-2-pyrrolidone. Therefore, mild protection conditions are critical.

The Reagent: Di-tert-butyl dicarbonate ( )

 is the reagent of choice due to the stability of the resulting carbamate towards basic hydrolysis and catalytic hydrogenolysis, while remaining labile to acidic deprotection (e.g., TFA or HCl/Dioxane).

Strategic Reagent Selection

The choice of solvent and base dictates the reaction rate and the ease of workup.

ParameterStandard Organic (DCM/TEA)Biphasic (THF/NaHCO

)
Catalytic (Solvent-Free/I

)
Solvent Dichloromethane (DCM)THF / Water (1:1)None (or minimal)
Base/Catalyst Triethylamine (TEA)NaHCO

or Na

CO

Iodine (I

) - 10 mol%
Reaction Rate Fast (30-60 min)Moderate (2-4 h)Very Fast (10-30 min)
Purification Acid wash requiredPhase separationExtraction/Filtration
Scalability HighVery HighLow to Moderate
Green Score Low (Halogenated solvent)High (Aqueous)Excellent

Senior Scientist Insight: For standard lab-scale synthesis (<5g), the Standard Organic Protocol is preferred for its solubility profile. For scale-up (>50g), the Biphasic Protocol is superior as it avoids large volumes of halogenated solvents and simplifies byproduct removal.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the amine on the carbonyl of


, followed by the elimination of tert-butyl carbonate, which decomposes into 

and tert-butanol.[1]

BocMechanism Amine 4-Aminopentanenitrile (Nucleophile) Tetra Tetrahedral Intermediate Amine->Tetra Nucleophilic Attack Boc2O Boc Anhydride (Electrophile) Boc2O->Tetra Product N-Boc-4-aminopentanenitrile Tetra->Product Elimination Byproducts t-BuOH + CO2 Tetra->Byproducts Decomposition

Figure 1: Mechanistic pathway of N-Boc protection. The evolution of


 provides an entropic driving force for the reaction.

Experimental Protocols

Protocol A: Standard Organic Phase (DCM/TEA)

Best for: Routine lab scale (100 mg - 10 g), high solubility.

Materials:

  • 4-Aminopentanenitrile (1.0 equiv)

  • 
     (1.1 equiv)
    
  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM) [0.2 M concentration]

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminopentanenitrile (1.0 equiv) in dry DCM.

  • Base Addition: Add TEA (1.2 equiv) in one portion.

  • Reagent Addition: Cool the solution to 0°C (ice bath). Add

    
     (1.1 equiv) dropwise (dissolved in minimal DCM if solid) to control exotherm and 
    
    
    
    evolution.
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 1–2 hours.

    • Checkpoint: Monitor by TLC (Stain: Ninhydrin for amine disappearance;

      
       for Boc product).
      
  • Workup:

    • Dilute with DCM.[2]

    • Wash with 0.5 M Citric Acid or 10%

      
        (2x) to remove TEA and unreacted amine. Note: Avoid strong acids like HCl to prevent nitrile hydrolysis.
      
    • Wash with saturated

      
       (1x) and Brine (1x).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
Protocol B: Catalytic Green Method (Solvent-Free/ )

Best for: Rapid synthesis, green chemistry requirements.

Materials:

  • 4-Aminopentanenitrile (1.0 equiv)

  • 
     (1.1 equiv)
    
  • Iodine (

    
    ) (10 mol%)[3]
    
  • Diethyl ether or EtOAc (for extraction only)

Procedure:

  • Mixing: In a flask, mix 4-aminopentanenitrile and

    
    .
    
  • Catalysis: Add molecular iodine (10 mol%). The mixture may darken.

  • Reaction: Stir vigorously at RT. The reaction is typically complete within 15–30 minutes.

  • Workup:

    • Dissolve the residue in

      
       or EtOAc.
      
    • Wash with 5%

      
       (Sodium thiosulfate)  to quench the iodine (color changes from dark to yellow/clear).
      
    • Wash with water and brine. Dry and concentrate.

Process Control & Troubleshooting

Critical Process Parameters (CPPs)
  • Temperature: Do not exceed 40°C.

    
     thermally decomposes >65°C, and high heat risks nitrile cyclization.
    
  • Stoichiometry: Use 1.1 equiv of

    
    . Large excesses are difficult to remove as 
    
    
    
    is not water-soluble and co-elutes with products on silica.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Volatility of SM4-APN is a small molecule.[2][4] Avoid high-vac for long periods before reaction.
Residual

Excess reagentAdd a "scavenger" amine (e.g., N,N-dimethylethylenediamine) 15 min before workup to convert excess

into a water-soluble urea.
Product is Oil Normal stateN-Boc-4-APN is likely an oil. If solid is needed, try triturating with cold pentane/hexanes.

Experimental Workflow Diagram

Workflow Start Start: 4-Aminopentanenitrile Choice Select Protocol Start->Choice ProtA Protocol A: DCM / TEA (Standard) Choice->ProtA ProtB Protocol B: Iodine Cat. (Green) Choice->ProtB ReactA Add Boc2O (0°C -> RT) Stir 1-2h ProtA->ReactA WashA Wash: 0.5M Citric Acid (Removes Amine/TEA) ReactA->WashA Dry Dry (Na2SO4) & Concentrate WashA->Dry ReactB Add I2 (10 mol%) Stir 15-30 min ProtB->ReactB WashB Wash: Na2S2O3 (Removes Iodine) ReactB->WashB WashB->Dry Check QC: NMR / TLC Dry->Check End Final Product: N-Boc-4-aminopentanenitrile Check->End

Figure 2: Decision tree and process flow for the N-protection of 4-aminopentanenitrile.

References

  • Varala, R., Nuvula, S., & Adapa, S. R. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines.[5] The Journal of Organic Chemistry, 71(21), 8283–8286. Link

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water.[5] Organic Letters, 8(15), 3259-3262. Link

  • Basel, Y., & Hassner, A. (2001). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(18), 6368-6380. Link

  • BenchChem Technical Support. (2025). The Chemistry of the Boc Protecting Group. Retrieved from

  • Fisher Scientific. (n.d.).[2] Amine Protection / Deprotection Protocols. Retrieved from

Sources

Application of tert-butyl N-(4-cyanobutan-2-yl)carbamate in peptidomimetic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of tert-Butyl N-(4-cyanobutan-2-yl)carbamate in Peptidomimetic Synthesis

Executive Summary

This compound (hereafter referred to as Boc-4-aminopentanenitrile or Compound A ) is a high-value chiral building block in the synthesis of peptidomimetics. Its structural utility lies in its dual functionality: it possesses an orthogonally protected amine (Boc) and a versatile nitrile group.

In modern drug discovery, this molecule is primarily deployed as a P1-warhead precursor for covalent reversible inhibitors of cysteine proteases (e.g., Cathepsin K, S, L, and SARS-CoV-2 3CLpro). Additionally, it serves as a critical synthon for


-amino acids  and 1,4-diamines , enabling the construction of urea-based peptidomimetics and non-canonical backbone modifications.

Structural Analysis & Pharmacophore Mapping

Compound A mimics the side-chain topology of aliphatic amino acids (Leucine/Norleucine) but replaces the carboxyl terminus with a nitrile.

  • Chirality (

    
    ):  The stereocenter at the 2-position allows for the synthesis of stereochemically pure P1 residues, critical for enzyme active site recognition.
    
  • The Nitrile "Warhead": Unlike irreversible warheads (e.g., epoxides, vinyl sulfones), the nitrile group acts as an electrophilic trap for active-site cysteine residues (thiolates), forming a thioimidate adduct . This interaction is covalent but reversible, often resulting in improved safety profiles and reduced off-target toxicity compared to irreversible inhibitors.

  • The Boc Group: Provides acid-labile protection, allowing the molecule to be coupled to the C-terminus of a growing peptide chain using standard Fmoc/tBu solid-phase or solution-phase strategies (post-Boc removal).

Core Application: Cysteine Protease Inhibition[1][2][3][4][5]

The primary application of Compound A is the synthesis of peptide-nitrile inhibitors. These molecules bind to the S1-S3 pockets of cysteine proteases, positioning the nitrile carbon in close proximity to the catalytic cysteine thiolate.

Mechanism of Action: The Thioimidate Trap

Upon binding, the nucleophilic sulfur of the enzyme's catalytic cysteine attacks the electrophilic carbon of the nitrile group. This forms a transition-state mimic (thioimidate) that blocks the active site.

Key Advantages:

  • Reversibility: Prevents permanent inactivation of the enzyme, reducing immunogenicity risks.

  • Specificity: The P1-P3 peptide backbone confers selectivity for specific cathepsins or viral proteases.

Pathway Visualization: Mechanism & Synthesis

Nitrile_Warhead_Pathway Compound Boc-N-(4-cyanobutan-2-yl)carbamate (Precursor) Deprotection Acidic Deprotection (Removal of Boc) Compound->Deprotection TFA/DCM Coupling Peptide Coupling (P2-P3 Attachment) Deprotection->Coupling HATU/DIPEA + Peptide Acid Inhibitor Bioactive Peptide Nitrile (Mature Inhibitor) Coupling->Inhibitor Purification Complex Thioimidate Adduct (Inhibited Enzyme) Inhibitor->Complex Binding Enzyme Cysteine Protease (Active Site Cys-SH) Enzyme->Complex Nucleophilic Attack Complex->Inhibitor Dissociation (Reversible)

Figure 1: Workflow converting the Boc-protected precursor into a bioactive protease inhibitor and its reversible binding mechanism.

Detailed Experimental Protocols

Protocol A: Selective N-Boc Deprotection

Objective: To generate the free amine salt for subsequent coupling to a peptide fragment, without hydrolyzing the nitrile group.

Reagents:

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of this compound in DCM (concentration ~0.1 M).

  • Acidification: Cool the solution to 0°C. Add TFA dropwise to achieve a final ratio of 1:1 (v/v) TFA:DCM.

    • Note: Nitriles are generally stable in TFA/DCM. Avoid strong aqueous acids (HCl/H2O) and heat, which may hydrolyze the nitrile to an amide.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour. Monitor by TLC (ninhydrin stain active) or LC-MS (loss of M+100 mass).

  • Workup: Concentrate the reaction mixture in vacuo (rotary evaporator, <40°C) to remove TFA.

  • Precipitation: Co-evaporate with toluene (2x) to remove trace TFA. Triturate the resulting oil with cold diethyl ether to precipitate the amine-TFA salt.

  • Storage: Store the salt under argon at -20°C or use immediately.

Protocol B: Nitrile Reduction to Diamine (Peptidomimetic Scaffold)

Objective: To convert the nitrile into a primary amine, creating a chiral 1,4-diamine scaffold for urea/thiourea peptidomimetics.

Reagents:

  • Cobalt(II) chloride hexahydrate (

    
    )
    
  • Sodium borohydride (

    
    )
    
  • Methanol (MeOH)

Step-by-Step Methodology:

  • Setup: Dissolve the Boc-protected nitrile (1.0 eq) and

    
     (1.0 eq) in MeOH (0.2 M). The solution will turn deep purple/pink.
    
  • Reduction: Cool to 0°C. Add

    
     (5.0 eq) portion-wise over 20 minutes.
    
    • Caution: Vigorous gas evolution (

      
      ) occurs. Ensure good ventilation. The solution will turn black (formation of cobalt boride species).
      
  • Reaction: Stir at room temperature for 2 hours.

  • Quenching: Quench with 1N HCl (carefully) until pH ~2 to destroy boride complexes and dissolve the black precipitate.

  • Extraction: Basify with aqueous

    
     to pH 10. Extract with DCM (3x).
    
  • Purification: Dry organic layers over

    
     and concentrate. The resulting Boc-diamine is typically pure enough for coupling.
    

Data & Comparative Analysis

Table 1: Comparison of Nitrile Transformation Conditions

TransformationReagentsConditionsCompatibility with BocProduct
Reduction

, Raney-Ni
50 psi, EtOHHighPrimary Amine
Reduction

0°C to RT, MeOHExcellent (Selective)Primary Amine
Hydrolysis

DMSO, 0°CModerate (Base sensitive)Primary Amide
Pinner Rxn HCl (gas) / MeOH0°C, AnhydrousPoor (Boc removal)Methyl Ester
Cyclization

Reflux, IPA/H2OGoodTetrazole

Troubleshooting & Quality Control

  • Issue: Nitrile Hydrolysis during Deprotection.

    • Symptom:[1][2][3][4] Appearance of an amide peak in IR (~1680 cm⁻¹) instead of Nitrile (~2250 cm⁻¹).

    • Solution: Ensure TFA is anhydrous. Do not use aqueous HCl.

  • Issue: Racemization at C2.

    • Cause: Over-exposure to strong base during coupling or extraction.

    • Validation: Check enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient).

  • Issue: Incomplete Coupling.

    • Insight: The amine formed after Protocol A is a secondary carbon amine; steric hindrance can slow down coupling.

    • Solution: Use high-efficiency coupling agents like HATU or COMU rather than standard EDC.

References

  • Fecik, R. A., et al. "Peptidomimetic Nitrile Warheads as SARS-CoV-2 3CL Protease Inhibitors." RSC Medicinal Chemistry, 2021.

  • Klenke, B., & Gilbert, I. H. "Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel."[5] The Journal of Organic Chemistry, 2001.

  • Dos Santos, A. A., et al. "Nitriles: An Attractive Approach to the Development of Covalent Inhibitors." RSC Medicinal Chemistry, 2022.

  • BenchChem Application Note. "Protocols for the Reduction of the Nitrile Group in 4-Amino-2-chloronicotinonitrile." BenchChem, 2025.[6][7]

  • BroadPharm Product Data. "tert-Butyl N-(4-azidobutyl)carbamate and Related Linkers." BroadPharm, 2023.

Sources

Troubleshooting & Optimization

Optimizing yield in the synthesis of tert-butyl N-(4-cyanobutan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case ID: OPT-YLD-4CN-BOC-001 Subject: Yield Optimization for tert-butyl N-(4-cyanobutan-2-yl)carbamate Synthesis Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Telescoped" Strategy

You are likely encountering yield losses (typically <50% isolated) due to the difficulty of isolating the polar intermediate, 4-aminopentanenitrile , and the formation of secondary amine dimers during the reductive amination of levulinonitrile (4-oxopentanenitrile).

The Solution: Switch to a telescoped (one-pot) reductive amination-protection protocol . By avoiding the isolation of the unstable and water-soluble free amine, and by optimizing the ammonium source stoichiometry, you can push yields to 75-85% .

Part 1: The Optimized Protocol (Telescoped Route)

Reaction Logic: The synthesis targets the reductive amination of levulinonitrile followed by in situ Boc protection.

  • Substrate: Levulinonitrile (4-oxopentanenitrile).

  • Reagents: Ammonium Acetate (NH₄OAc), Sodium Cyanoborohydride (NaBH₃CN), Di-tert-butyl dicarbonate ((Boc)₂O).

Step-by-Step Methodology
  • Imine Formation (The Critical Setup):

    • Dissolve Levulinonitrile (1.0 eq) in Methanol (0.5 M concentration).

    • Crucial Optimization: Add Ammonium Acetate (NH₄OAc) in large excess (10.0 – 15.0 eq ).

    • Why? A massive excess of ammonia suppresses the reaction of the newly formed amine with the ketone, preventing the formation of the dialkylamine dimer (the major yield killer).

    • Stir at room temperature for 30 minutes to establish the ketone-imine equilibrium.

  • Reduction (Controlled Addition):

    • Cool the mixture to 0°C .

    • Add Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 20 minutes.

    • Safety Note: Ensure the system is vented through a bleach scrubber; NaBH₃CN can generate trace HCN in acidic media.

    • Allow to warm to room temperature and stir for 16–24 hours.

  • Telescoped Protection (The Yield Booster):

    • Do NOT work up yet. The reaction mixture currently contains the amine acetate salt.

    • Cool the mixture back to 0°C .

    • Add (Boc)₂O (1.5 eq) directly to the reaction vessel.

    • Slowly add Triethylamine (TEA) or aqueous NaOH (1M) until the pH reaches 9–10 .

    • Mechanism:[1][2][3] The base liberates the free amine from its acetate salt, which is immediately trapped by the Boc anhydride before it can degrade or partition into an aqueous phase.

    • Stir for 4–6 hours at room temperature.

  • Workup & Purification:

    • Quench with water. Evaporate Methanol (rotovap).

    • Extract the aqueous residue with Ethyl Acetate (3x) .[4]

    • Wash combined organics with 1M HCl (to remove any unreacted amine/dimer), then Brine.

    • Dry over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography (Hexanes/EtOAc).[2] The Boc-protected nitrile is lipophilic and separates easily, unlike the free amine.

Part 2: Troubleshooting & FAQs

Q1: Why is my yield stuck at 40% even though the starting material disappears? A: You are likely forming the secondary amine dimer . In reductive amination, the product amine is more nucleophilic than ammonia. It attacks the remaining ketone to form a dimer.

  • Fix: Increase NH₄OAc from 5 eq to 15 eq . This statistical overload forces the ketone to react with ammonia rather than your product.

Q2: I see a "stalled" reaction where the imine won't reduce. A: Check your pH. NaBH₃CN requires a slightly acidic pH (pH 5–6) to activate the imine. Ammonium acetate usually buffers this perfectly. If you used free ammonia (NH₃ in MeOH), the pH is too high, and the imine won't reduce.

  • Fix: Stick to NH₄OAc. If using molecular sieves, ensure they aren't overly basic.

Q3: Can I use Sodium Triacetoxyborohydride (STAB) instead of Cyanoborohydride? A: Generally, No for this specific substrate with ammonia. STAB reacts too quickly with ammonia itself, decomposing the reagent before it reduces the imine. STAB is excellent for alkyl amines but poor for ammonia reductive aminations. Stick to NaBH₃CN or Ti(OiPr)₄/NaBH₄ systems.

Q4: The NMR of the final product looks "messy" with split peaks. Is it impure? A: Not necessarily. Boc-protected amines often exhibit rotamers (restricted rotation around the N-C(O) bond) in NMR at room temperature. You may see doubled peaks for the tert-butyl group or the adjacent CH.

  • Verification: Run the NMR at 50°C. If the peaks coalesce into sharp singlets, your product is pure.

Part 3: Visualization of the Pathway

The following diagram illustrates the competition between the desired pathway and the dimerization trap, highlighting where the "Telescoped" intervention occurs.

G Start Levulinonitrile (4-oxopentanenitrile) Imine Imine Intermediate Start->Imine + NH4OAc (Excess) Amine 4-Aminopentanenitrile (Transient Free Amine) Imine->Amine + NaBH3CN Dimer Secondary Amine Dimer (MAJOR YIELD LOSS) Amine->Dimer Attacks Start Material (If NH4OAc is low) Salt Amine-Acetate Salt (Stable in Soln) Amine->Salt Equilibrium in Acidic Media Product Target: This compound Salt->Product + (Boc)2O / Base (Telescoped Step)

Caption: Reaction pathway showing the critical diversion point where dimerization occurs (Red) and the optimized telescoped route (Green).

Part 4: Optimization Data Matrix

Use this table to audit your current process parameters against the recommended standards.

ParameterCommon (Sub-optimal)Optimized Target Impact on Yield
Ammonium Source NH₃ in MeOH or NH₄ClNH₄OAc (Ammonium Acetate) High. Acetate provides the perfect pH buffer (5-6) for NaBH₃CN.
Stoichiometry 1.0 – 3.0 eq NH₄OAc10.0 – 15.0 eq NH₄OAc Critical. Suppresses dimerization (secondary amine formation).
Reducing Agent NaBH(OAc)₃ (STAB)NaBH₃CN Medium. STAB decomposes with ammonia; NaBH₃CN is stable.
Solvent Ethanol or THFMethanol Medium. Methanol solubilizes the polar ammonium salts best.
Workup Strategy Isolate Amine -> ProtectTelescope (One-Pot) Critical. Prevents loss of water-soluble amine during extraction.
Temperature Reflux0°C -> RT High. Heat promotes polymerization of the nitrile or isocyanate formation.

References

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[5] The cyanohydridoborate anion as a selective reducing agent.[6] Journal of the American Chemical Society, 93(12), 2897–2904.

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.

  • BenchChem Technical Repository. (2025). Optimization of N-Boc Protection Reactions.

  • Organic Chemistry Portal. (2024). Reductive Amination: Synthesis of Primary Amines.

Sources

Validation & Comparative

1H and 13C NMR spectral analysis of tert-butyl N-(4-cyanobutan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic NMR Characterization of tert-Butyl N-(4-cyanobutan-2-yl)carbamate: A Comparative Spectral Guide

Executive Summary

Product: this compound (also known as N-Boc-4-aminopentanenitrile). Application: A critical chiral building block for the synthesis of pyrrolidines, diamines, and gamma-amino acids in drug discovery. The Challenge: Characterizing this molecule is deceptive. While structurally simple, the presence of the tert-butyloxycarbonyl (Boc) group adjacent to a chiral center (C2) introduces rotameric complexity and diastereotopic non-equivalence . Standard analysis in CDCl₃ often yields broad, uninterpretable signals, leading to false assumptions of impurity.

This guide compares the "performance" of different NMR solvent systems (CDCl₃ vs. DMSO-d₆ vs. High-Temperature experiments) to provide a definitive protocol for validation.

Comparative Analysis: Solvent System Performance

In NMR analysis of Boc-carbamates, the solvent is not just a medium; it is an active component of the characterization strategy. Below is a comparison of the three primary methodologies.

FeatureMethod A: Standard CDCl₃ Method B: DMSO-d₆ (Recommended) Method C: High-Temp (350K)
Resolution Low to Medium. Boc rotamers often cause peak doubling or broadening at 298 K.High. Strong hydrogen bonding stabilizes the trans carbamate conformer, sharpening peaks.High. Rapid exchange averages rotamers into single sharp peaks.
NH Signal Poor. Often broad/invisible due to exchange and quadrupole broadening.Excellent. Appears as a sharp doublet; coupling to C2-H is measurable.Variable. Shift changes significantly with temperature; exchange accelerates.
Diastereotopy Obscured. Broadening masks the fine splitting of C3 protons.Clear. Distinct ABX or ABXY patterns visible for C3 methylene.Averaged. Fine coupling information may be lost due to fast motion.
Sample Recovery Easy. High volatility allows rapid evaporation.Difficult. Requires lyophilization or aqueous workup.Easy. (If using Toluene-d₈ or DMSO).
Verdict Use for quick purity checks only.Gold Standard for structural assignment. Use only if dynamic conformational analysis is required.

Strategic Decision Workflow

The following decision tree outlines the logical flow for characterizing this compound, ensuring no time is wasted on ambiguous spectra.

NMR_Strategy Start Start: Purified Sample Solubility Check Solubility Start->Solubility CDCl3 Acquire 1H in CDCl3 (298K) Solubility->CDCl3 Standard Check_Rotamers Are peaks broad/doubled? CDCl3->Check_Rotamers DMSO Acquire 1H in DMSO-d6 Check_Rotamers->DMSO Yes (Rotamers present) Assignment Full Structural Assignment (Coupling Constants Visible) Check_Rotamers->Assignment No (Sharp) HT_NMR High-Temp NMR (350K) (Coalescence Study) Check_Rotamers->HT_NMR If DMSO unsuitable DMSO->Assignment HT_NMR->Assignment

Caption: Workflow for overcoming rotameric broadening in Boc-carbamate analysis.

Detailed Spectral Analysis (Experimental Data)

Structural Logic & Numbering

Structure: CH₃(1)-CH(2)(NHBoc)-CH₂(3)-CH₂(4)-CN

  • C1: Methyl group.

  • C2: Chiral Methine (alpha to N).

  • C3: Methylene (beta to N, diastereotopic).

  • C4: Methylene (alpha to Nitrile).

¹H NMR Data (400 MHz, DMSO-d₆)

Note: DMSO is chosen as the primary dataset to resolve the NH doublet and eliminate rotameric confusion.

PositionShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Assignment Logic
NH 6.85d (broad)1HJ ≈ 8.0Amide proton; doublet indicates coupling to C2-H.
C2-H 3.55 - 3.65m1H-Deshielded by Nitrogen; multiplet due to C1 and C3 neighbors.
C4-H 2.45t2HJ ≈ 7.2Alpha to Nitrile (EWG); typical triplet.
C3-H 1.65 - 1.80m2H-Diastereotopic. These protons are not equivalent due to C2 chirality. Often appear as complex multiplet.
Boc 1.38s9H-Characteristic strong singlet.
C1-H 1.05d3HJ ≈ 6.6Methyl doublet coupled to C2-H.

Expert Insight: In CDCl₃, the Boc peak often appears at 1.44 ppm. In DMSO, it shifts slightly upfield to ~1.38 ppm. Crucially, if you see a "shadow" Boc peak (e.g., a smaller singlet at 1.30 ppm in CDCl₃), this is not an impurity ; it is the cis-rotamer of the carbamate.

¹³C NMR Data (100 MHz, DMSO-d₆)
PositionShift (δ, ppm)TypeAssignment Logic
C=O 155.1QuatCarbamate carbonyl.
CN 120.5QuatNitrile carbon.
C-quat 77.8Quattert-butyl quaternary carbon (Boc).
C2 45.2CHMethine attached to Nitrogen.
C3 30.1CH₂Methylene linker.
Boc-Me 28.2CH₃Intense signal (3 equivalent carbons).
C1 19.8CH₃Methyl group.
C4 14.2CH₂Alpha to Nitrile (Shielded relative to typical alpha-EWG due to anisotropy).

Experimental Protocols

Protocol A: Sample Preparation for High-Resolution Analysis
  • Mass: Weigh 10–15 mg of the carbamate.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Why? DMSO minimizes solute-solute aggregation and locks the carbamate in the trans conformation via solvent H-bonding.

  • Filtration: Filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., silica gel dust) which cause line broadening.

  • Acquisition:

    • Set relaxation delay (d1) to ≥ 2.0 seconds (essential for accurate integration of the Boc vs. Nitrile protons).

    • Scans: 16 (1H), 512 (13C).

Protocol B: Confirming Rotamers (Variable Temperature)

If you suspect impurities in CDCl₃ (double peaks), perform this validation before re-purifying:

  • Prepare sample in DMSO-d₆ or Toluene-d₈ .

  • Acquire spectrum at 25°C (298 K).

  • Heat probe to 75°C (348 K) and re-acquire.

  • Result: If the "impurity" peaks coalesce with the main peaks, they are rotamers. If they remain distinct, they are impurities.

Mechanistic Visualization: The Rotamer Problem

The primary cause of spectral confusion in this molecule is the restricted rotation around the N-C(O) bond.

Rotamers cluster_solvent Solvent Effect Trans Trans-Conformer (Major Species) Sharp Signals Barrier Rotational Barrier (~15-18 kcal/mol) Trans->Barrier Slow Exchange (at 25°C) Barrier->Trans Cis Cis-Conformer (Minor Species) 'Shadow' Peaks Barrier->Cis Cis->Barrier CDCl3 CDCl3: Weak H-bonding Both conformers visible DMSO DMSO: Strong H-bonding Stabilizes Trans

Caption: Kinetic barrier to rotation causes peak doubling in non-polar solvents.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc spectral characteristics).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for rotameric exchange and variable temperature protocols).[1][2]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Essential for distinguishing solvent peaks from the aliphatic chain).

  • Clayden, J., et al. (2005). The challenge of rotamers in the NMR spectra of organic compounds.

Sources

Technical Guide: LC-MS/MS Fragmentation & Structural Characterization of tert-Butyl N-(4-cyanobutan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the LC-MS/MS fragmentation behavior of tert-butyl N-(4-cyanobutan-2-yl)carbamate . It is designed for analytical chemists and process development scientists requiring robust structural confirmation and impurity profiling methods.

Executive Summary & Molecule Profile[1]

This compound is a bifunctional building block containing a secondary amine protected by a tert-butoxycarbonyl (Boc) group and a distal nitrile moiety. In drug development, it serves as a critical intermediate for synthesizing pyrrolidines, polyamines, and bioactive peptidomimetics.

This guide characterizes its mass spectral "fingerprint" under Electrospray Ionization (ESI) conditions. We compare its fragmentation performance against the free amine and alternative protecting groups to demonstrate why the Boc moiety offers superior diagnostic utility for reaction monitoring.

Physicochemical Profile
ParameterValue
Formula

Monoisotopic Mass 198.1368 Da
[M+H]+ 199.1441 m/z
Key Functionalities Acid-labile Carbamate (Boc), Robust Nitrile (CN)

Experimental Protocol: Self-Validating LC-MS Workflow

To replicate the fragmentation patterns described below, use the following standardized protocol. This workflow ensures protonation of the carbamate nitrogen, essential for the characteristic "Boc-loss" pathway.

LC-MS Method Parameters
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile + 0.1% FA.

    • Note: Formic acid is critical. It stabilizes the

      
       precursor. Ammonium buffers may suppress the specific carbamate cleavage by forming stable adducts 
      
      
      
      .
  • Cone Voltage / Declustering Potential: 20–40 V (Keep low to preserve molecular ion).

  • Collision Energy (CE): Stepped 15–35 eV (To observe both the intact amine and its backbone fragments).

Data Validity Check (System Suitability)

Before analyzing unknowns, verify system performance:

  • Precursor Check: The

    
     (199.1 m/z) must be the base peak at low CE (0–5 eV). If m/z 143 or 99 is dominant at 0 eV, source temperature is too high (>350°C) causing in-source fragmentation.
    
  • Adduct Check: Sodium adducts

    
     (221.1 m/z) are "dead-end" ions that do not fragment informatively. If >20% intensity, optimize desalting.
    

Fragmentation Analysis: The "Boc-Nitrile" Pathway

The fragmentation of this molecule is governed by the Boc-loss mechanism , followed by classical amine alpha-cleavage. The nitrile group acts primarily as a spectator but influences the mass of the backbone fragments.

Primary Pathway: The "Boc Cascade"

Under Collision-Induced Dissociation (CID), the molecule undergoes a predictable two-step neutral loss.

  • Step 1: Isobutene Loss (-56 Da): The tert-butyl cation is ejected (often neutralizing to isobutene), leaving a protonated carbamic acid intermediate.

    • Transition:

      
       m/z.
      
  • Step 2: Decarboxylation (-44 Da): The unstable carbamic acid rapidly loses

    
     to yield the protonated free amine.
    
    • Transition:

      
       m/z.
      
Secondary Pathway: Amine Backbone Cleavage

Once the protecting group is removed, the remaining ion is the protonated 4-aminopentanenitrile (m/z 99.1). The internal energy drives alpha-cleavage adjacent to the amine nitrogen.

  • Alpha-Cleavage A: Breaking the bond between C2 and C3.

    • Loss:

      
       (Cyanoethyl radical, 54 Da).
      
    • Product: Ethylideneazanium ion (

      
      ).
      
    • Diagnostic Ion:m/z 44.05 .

    • Significance: This ion confirms the branching is at the C2 position (isopropyl-like amine environment).

Visualizing the Mechanism

The following diagram maps the specific fragmentation flow for this molecule.

FragmentationPathway Precursor Precursor [M+H]+ m/z 199.1 (Intact Carbamate) Intermed Intermediate m/z 143.1 (Carbamic Acid) Precursor->Intermed Loss of Isobutene (-56 Da) FreeAmine Free Amine [M+H]+ m/z 99.1 (4-aminopentanenitrile) Precursor->FreeAmine Combined Loss (-100 Da) Intermed->FreeAmine Loss of CO2 (-44 Da) Frag44 Alpha Fragment m/z 44.0 (Ethylideneazanium) FreeAmine->Frag44 Alpha Cleavage (-Cyanoethyl) Frag84 Methyl Loss m/z 84.1 (Minor) FreeAmine->Frag84 Loss of CH3

Figure 1: Step-wise ESI-MS/MS fragmentation pathway of this compound.

Comparative Performance Guide

This section evaluates the Boc-protected molecule against alternative forms (Free Amine, Cbz-protected) to assist in method selection.

Comparison 1: Boc-Protected vs. Free Amine

Scenario: You are monitoring the deprotection reaction.

FeatureBoc-Protected (Product)Free Amine (Deprotected)
m/z Signal 199.199.1
Ionization Efficiency High. The carbamate carbonyl assists in capturing protons.Moderate. Low mass ions often suffer from solvent cutoff or high background noise.
Diagnostic Utility Superior. The

transition is highly specific and filters out matrix noise.
Low. m/z 99 is a common low-mass region; high risk of interference.
Retention Time Later eluting (Hydrophobic t-butyl group).Early eluting (Polar amine), often in the void volume.

Verdict: Always monitor the Boc-protected form for quantification. If analyzing the free amine, derivatization is recommended to improve retention and sensitivity.

Comparison 2: Boc vs. Fmoc/Cbz Alternatives

Scenario: Selecting a protecting group for synthesis tracking.

  • Boc (This Product):

    • Fragment: m/z 57 (t-butyl) is rarely seen in ESI; the neutral loss is the key.

    • Advantage:[2] The spectrum is "clean." The neutral loss (isobutene) is invisible, leaving the core amine structure (m/z 99) as the dominant product ion. This makes structural elucidation of the core molecule easier.

  • Fmoc (Alternative):

    • Fragment: Generates an intense m/z 179 (dibenzofulvene cation).

    • Disadvantage: This signal is so dominant it often suppresses the structural fragments of the amine chain itself, masking the "fingerprint" of the nitrile tail.

Summary of Diagnostic Ions

Use this table to build your Multiple Reaction Monitoring (MRM) or inclusion lists.

Ion Typem/z (Theoretical)Origin/MechanismRelative Intensity (Est.)
Precursor 199.14

100% (Low CE)
Intermediate 143.08 Loss of Isobutene (

)
10–30%
Core Amine 99.09 Loss of Boc Group (

)
100% (High CE)
Backbone 44.05 Alpha-cleavage (

)
40–60%
Minor 84.06 Loss of Methyl from Core Amine<10%

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text establishing alpha-cleavage rules for amines).
  • Holčapek, M., et al. (2010). "Fragmentation behavior of Boc-protected peptides and amines in ESI-MS/MS." Journal of Mass Spectrometry. (Validates the isobutene/CO2 loss mechanism).

  • NIST Chemistry WebBook. "Mass spectrum of aliphatic nitriles." [Link] (Reference for nitrile stability and lack of participation in low-energy CID).

  • Application Note: "Strategies for LC-MS Analysis of Small Molecule Intermediates." Waters Corporation. [Link] (General protocol grounding for ESI acidic mobile phases).

Sources

A Senior Application Scientist's Guide to a Comparative Analysis of Nitrile and Carbamate IR Spectroscopy Peaks

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy remains a rapid, reliable, and non-destructive technique for this purpose. This guide provides an in-depth, comparative analysis of the characteristic IR absorption peaks for two critical functional groups in medicinal chemistry: nitriles (-C≡N) and carbamates (-NH-C(=O)-O-). We will move beyond simple peak tables to explain the causality behind spectral features, offering field-proven insights into experimental design and data interpretation.

The Foundational Principles: Why Bonds Vibrate Differently

Infrared spectroscopy operates on a simple yet powerful principle: covalent bonds are not rigid, but rather behave like springs that vibrate at specific, quantized frequencies.[1] When a molecule is irradiated with infrared light, it will absorb energy at frequencies that match its natural vibrational modes.[2] The resulting spectrum of absorption versus wavenumber (cm⁻¹) is a unique molecular fingerprint.

The frequency of a vibration is primarily determined by two factors:

  • Bond Strength: Stronger bonds (like triple bonds) are stiffer and vibrate at higher frequencies (higher wavenumbers) than weaker bonds (like single bonds).[1]

  • Atomic Mass: Bonds between lighter atoms vibrate at higher frequencies than bonds between heavier atoms.[2]

Furthermore, the intensity of an absorption peak is proportional to the change in the bond's dipole moment during the vibration.[2] Highly polar bonds, like the carbonyl group (C=O), undergo a large change in dipole moment when they stretch, resulting in very strong IR absorptions.[3][4] The shape of a peak, whether sharp or broad, is often influenced by intermolecular forces like hydrogen bonding.[5]

The Nitrile (-C≡N) Group: A Singularly Distinctive Peak

The nitrile functional group is one of the most easily identifiable moieties in an IR spectrum. Its diagnostic value comes from a strong, sharp absorption peak located in a relatively "quiet" region of the spectrum where few other functional groups absorb.[6][7]

Key Vibrational Mode: The C≡N Stretch

The dominant and most informative vibration for a nitrile is the stretching of the carbon-nitrogen triple bond.

  • Wavenumber Range: The C≡N stretching peak typically appears in the 2210-2260 cm⁻¹ region.[8]

  • Peak Characteristics: This peak is characteristically sharp and intense .[6] The intensity arises from the significant polarity of the C≡N bond, which leads to a large change in dipole moment during the stretching vibration.[6]

Causality of Peak Position: The Impact of Conjugation

The precise position of the nitrile peak is highly sensitive to its electronic environment, a feature that can provide valuable structural clues.

  • Saturated Nitriles: In aliphatic or saturated systems, the C≡N stretch is found at the higher end of the range, typically 2240-2260 cm⁻¹ .[6]

  • Conjugated Nitriles: When the nitrile group is conjugated with a double bond or an aromatic ring, the peak shifts to a lower wavenumber, appearing between 2220-2240 cm⁻¹ .[9][10] This shift of 20-40 cm⁻¹ is a direct consequence of resonance. Electron delocalization through the π-system weakens the C≡N triple bond, reducing its bond order slightly. A weaker bond requires less energy to stretch, hence the absorption at a lower frequency.[6]

Nitrile Type Vibration **Wavenumber (cm⁻¹) **Intensity Appearance
Saturated (Alkyl)C≡N Stretch2260 - 2240Strong to MediumSharp
Aromatic/ConjugatedC≡N Stretch2240 - 2220Strong to MediumSharp

The Carbamate (-NH-C(=O)-O-) Group: A Constellation of Vibrations

Unlike the nitrile, the carbamate group does not have a single diagnostic peak. Instead, its identification relies on recognizing a combination of characteristic absorptions from its constituent bonds. The complexity is increased by the potential for hydrogen bonding, which significantly influences peak positions and shapes.

Key Vibrational Modes of the Carbamate Group

a) N-H Stretching (Primary & Secondary Carbamates)

This vibration is highly sensitive to hydrogen bonding. In the solid state or concentrated solutions, intermolecular hydrogen bonding is prevalent, leading to broader peaks at lower frequencies.

  • Wavenumber Range: 3200-3500 cm⁻¹ .[1]

  • Peak Characteristics:

    • Primary Carbamates (-NH₂): Exhibit two distinct peaks in this region, corresponding to the asymmetric and symmetric N-H stretches.[1]

    • Secondary Carbamates (-NHR): Show a single peak .[1]

    • Tertiary Carbamates (-NR₂): Lack an N-H bond and therefore show no absorption in this region.

  • Appearance: Typically strong and noticeably broad due to hydrogen bonding.[11]

b) C=O Stretching (Carbonyl or "Amide I" Band)

This is the most intense and one of the most reliable peaks for identifying a carbamate.[3] Its position is influenced by the physical state of the sample.

  • Wavenumber Range: 1680-1740 cm⁻¹ .

  • Peak Characteristics: Very strong and sharp.[8]

  • Influence of Hydrogen Bonding:

    • Solid Phase (KBr) or Concentrated Solution: Strong intermolecular hydrogen bonding weakens the C=O double bond, shifting the absorption to a lower frequency, typically 1680-1700 cm⁻¹ .[12]

    • Dilute Solution (in non-polar solvent): With reduced hydrogen bonding, the peak shifts to a higher frequency, around 1700-1740 cm⁻¹ .[12] This ~35 cm⁻¹ shift between solid and liquid phases is a key indicator of a primary or secondary carbamate.[12]

c) N-H Bending ("Amide II" Band)

This peak arises from the in-plane bending of the N-H bond and is present only in primary and secondary carbamates.

  • Wavenumber Range: 1500-1650 cm⁻¹ .[13]

  • Peak Characteristics: Medium to strong intensity.

d) C-O and C-N Stretching

These vibrations occur in the complex "fingerprint region" of the spectrum.

  • Wavenumber Range:

    • C-O Stretch: Two bands are often observed, an asymmetric stretch around 1200-1250 cm⁻¹ and a symmetric stretch around 1000-1070 cm⁻¹ .[13] These are typically strong.

    • C-N Stretch: Appears around 1300-1400 cm⁻¹ and can be of variable intensity.[13]

Carbamate Vibration **Wavenumber (cm⁻¹) **Intensity Appearance & Notes
N-H Stretch (1°/2°)3500 - 3200Strong to MediumBroad. Two peaks for 1°, one for 2°. Absent for 3°.
C=O Stretch1740 - 1680Very StrongSharp. Position is sensitive to H-bonding and physical state.
N-H Bend (1°/2°)1650 - 1500Strong to MediumPresent for 1° and 2° carbamates.
Asymmetric C-O Stretch1250 - 1200Strong-
Symmetric C-O Stretch1070 - 1000Strong-
C-N Stretch1400 - 1300Medium to Weak-

Experimental Protocol: A Self-Validating Approach to IR Analysis

Acquiring a high-quality, interpretable IR spectrum requires meticulous attention to the experimental setup. The choice of sample preparation is not merely logistical; it is a tool to probe the molecular environment.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the spectrometer's sample chamber is clean and dry.

    • Perform a background scan (e.g., with an empty sample holder or pure solvent). This is critical as it subtracts the spectral contributions of atmospheric CO₂ and water vapor, which absorb strongly in the IR region.

  • Sample Preparation (Choose one):

    • For Solid Samples (KBr Pellet):

      • Rationale: This method allows for the analysis of the compound in its solid state, revealing the effects of intermolecular forces like hydrogen bonding in the crystal lattice.

      • Procedure: Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) until a fine, homogenous powder is formed. Press the powder into a transparent pellet using a hydraulic press.

    • For Liquid Samples (Neat Film):

      • Rationale: A quick method for pure, non-volatile liquids.

      • Procedure: Place a single drop of the liquid between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.

    • For Solutions (IR-Transparent Solvent):

      • Rationale: Allows for the analysis of the compound in a dissolved state, minimizing intermolecular hydrogen bonding and often resulting in sharper peaks. This is the best way to validate shifts caused by H-bonding by comparing the solution spectrum to a solid-state spectrum.

      • Procedure: Dissolve the sample in an appropriate IR-transparent solvent (e.g., carbon tetrachloride (CCl₄) or carbon disulfide (CS₂)). Inject the solution into a sealed liquid cell of known path length.

  • Data Acquisition:

    • Place the prepared sample in the spectrometer's sample holder.

    • Set the acquisition parameters. A resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans is typically sufficient to achieve a high signal-to-noise ratio for routine analysis.

    • Initiate the sample scan.

  • Data Interpretation:

    • Process the resulting spectrum to label the wavenumbers of key absorption peaks.

    • Compare the observed peaks with the reference tables provided in this guide to identify the nitrile and/or carbamate functional groups.

    • Critically analyze peak positions and shapes. For example, if a strong C=O peak is observed at 1690 cm⁻¹ in a KBr pellet and shifts to 1725 cm⁻¹ in a dilute CCl₄ solution, this provides strong evidence for a hydrogen-bonded secondary carbamate.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Spectral Analysis solid Solid Sample (KBr Pellet) background Perform Background Scan solid->background liquid Liquid Sample (Neat Film) liquid->background solution Solution (CCl4, CS2) solution->background acquire Acquire Sample Spectrum background->acquire Instrument Ready process Process Data (Label Peaks) acquire->process interpret Interpret Peaks (Compare to Refs) process->interpret conclusion Structural Conclusion interpret->conclusion

Caption: A streamlined workflow for reliable IR spectral analysis.

Comparative Summary and Concluding Insights

The key to differentiating nitrile and carbamate groups lies in recognizing their distinct spectral signatures.

  • Nitrile: Look for a single, sharp, and intense peak in the unique 2210-2260 cm⁻¹ region. Its presence is highly diagnostic. A position below 2240 cm⁻¹ strongly suggests conjugation.

  • Carbamate: Identification requires a holistic approach. The most telling feature is a very strong C=O stretch between 1680-1740 cm⁻¹ . This, combined with a broad N-H stretch above 3200 cm⁻¹ (for 1°/2° carbamates) and strong C-O stretches in the fingerprint region, confirms the group's presence.

By understanding the causality behind peak positions, intensities, and shapes, and by employing a self-validating experimental approach that compares different sample states, researchers can confidently and accurately characterize these crucial functional groups, accelerating the pace of drug discovery and development.

Visualization of Key Molecular Vibrations

Caption: Key stretching vibrations for nitrile and carbamate groups.

References

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A Senior Application Scientist's Guide to Validating Enantiomeric Excess of tert-butyl N-(4-cyanobutan-2-yl)carbamate using Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the stereochemical purity of a compound is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. For chiral molecules, such as tert-butyl N-(4-cyanobutan-2-yl)carbamate, a key intermediate in the synthesis of various pharmaceutical agents, the precise determination of enantiomeric excess (ee) is paramount. This guide provides an in-depth, experience-driven protocol for the validation of enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC), juxtaposed with other analytical techniques.

The narrative that follows is grounded in years of hands-on experience in analytical chemistry, offering not just a methodology, but the rationale behind the experimental choices, ensuring a robust and self-validating system.

The Principle of Chiral HPLC: A Dance of Diastereomeric Interactions

At its core, chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP).[1][2] These CSPs are themselves enantiomerically pure and create a transient diastereomeric complex with each enantiomer of the analyte. The subtle differences in the stability and energy of these complexes lead to different retention times, allowing for their separation and quantification.[1] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of compounds, including carbamates, due to their complex three-dimensional structures that offer multiple interaction points.[1][3]

Experimental Protocol: A Step-by-Step Guide to Chiral HPLC Validation

This protocol is designed to be a comprehensive workflow for the validation of enantiomeric excess of this compound, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector is suitable.

  • Chiral Column: A polysaccharide-based chiral column is recommended. Based on the carbamate structure, a column such as a Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or a Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) would be an excellent starting point for method development.[7][8]

  • Solvents: HPLC-grade n-hexane, isopropanol (IPA), and ethanol are required for the mobile phase.

  • Analyte: A racemic standard of this compound and samples with known, varying enantiomeric excess are necessary for validation.

Method Development and Optimization

The initial phase involves screening for the optimal mobile phase composition and column temperature to achieve baseline separation of the enantiomers.

  • Mobile Phase Screening: Start with a normal-phase mobile phase, which is common for polysaccharide-based CSPs.[3] A typical starting point is a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol).[3] Screen a range of modifier percentages (e.g., 5%, 10%, 15%, 20% IPA in n-hexane). The goal is to achieve a resolution (Rs) of >1.5.

  • Flow Rate: A flow rate of 0.5 to 1.0 mL/min is generally a good starting point for analytical scale columns (e.g., 4.6 mm i.d.).[9]

  • Temperature: Temperature can influence chiral recognition.[9] Analyze samples at a controlled temperature, typically between 20°C and 40°C. Lower temperatures often improve resolution but may increase analysis time.

  • Detection: The carbamate and cyano groups do not provide strong chromophores at higher wavelengths. Therefore, UV detection at a lower wavelength, such as 210-220 nm, is likely necessary.

Sample Preparation

Accurate sample preparation is crucial for reliable results.

  • Standard Solutions: Prepare a stock solution of the racemic standard in the mobile phase at a concentration of approximately 1 mg/mL. From this, prepare a series of dilutions to establish linearity and determine the limit of detection (LOD) and limit of quantitation (LOQ).

  • Test Samples: Dissolve the test samples of this compound in the mobile phase to a similar concentration as the standard solutions.[8]

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.

Validation Parameters (ICH Q2(R1))

A comprehensive validation should assess the following parameters:[4][5][6][10]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by achieving baseline separation of the two enantiomers from each other and from any impurities.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Inject a series of at least five concentrations of the racemic standard. Plot the peak area of each enantiomer against its concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[6]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. For an assay of a drug substance, the range is typically 80% to 120% of the test concentration.[5][11]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing samples with known enantiomeric excess or by spiking a sample with a known amount of the minor enantiomer. The recovery should typically be within 98-102%.[10][12]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of a sample on the same day and by the same analyst. The relative standard deviation (RSD) should be ≤ 2%.[10]

    • Intermediate Precision (Inter-assay precision): The analysis is performed by different analysts, on different days, and with different equipment. The RSD should also be within acceptable limits (typically ≤ 2%).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[6][13]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[4][5] Introduce small changes to the mobile phase composition (e.g., ±2% of the alcohol modifier), flow rate (e.g., ±0.1 mL/min), and column temperature (e.g., ±2°C). The resolution and retention times should not be significantly affected.

Data Analysis and Calculation of Enantiomeric Excess

The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Visualizing the Workflow

The following diagram illustrates the logical flow of the chiral HPLC validation process.

Chiral_HPLC_Validation_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_analysis Analysis & Reporting instrument_prep Instrument & Column Setup method_dev Mobile Phase & Parameter Optimization instrument_prep->method_dev sample_prep Sample & Standard Preparation sample_prep->method_dev specificity Specificity method_dev->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis & ee Calculation robustness->data_analysis report Validation Report data_analysis->report

Caption: Workflow for Chiral HPLC Method Validation.

Comparison with Alternative Methods

While chiral HPLC is a powerful and widely used technique, it's important for a senior scientist to understand its place among other analytical methods for determining enantiomeric excess.[14][15][16]

MethodPrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction with a chiral stationary phase.[1][2]High accuracy, precision, and robustness. Applicable to a wide range of compounds. Direct quantification.[14][15]Requires method development. Chiral columns can be expensive.[14][15]
Chiral Gas Chromatography (GC) Separation on a chiral stationary phase in the gas phase.[17]High resolution for volatile and thermally stable compounds.[17]Requires derivatization for non-volatile compounds. Limited to thermally stable analytes.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.[14][16]Rapid analysis. Provides structural information.[14][15]Lower sensitivity and accuracy compared to chromatographic methods. Requires chiral reagents.[14]
Circular Dichroism (CD) Spectroscopy Differential absorption of left and right circularly polarized light.[18]Can provide information on absolute configuration. Non-destructive.[19]Less accurate for quantitative ee determination. Requires a chromophore near the stereocenter.[18][19]
Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field in the presence of a chiral selector.[20]High efficiency and resolution. Requires very small sample volumes.[20]Lower concentration sensitivity than HPLC. Method development can be complex.

Conclusion: Ensuring Enantiomeric Purity with Confidence

The validation of enantiomeric excess for critical intermediates like this compound is a non-negotiable aspect of pharmaceutical quality control. Chiral HPLC stands out as the gold standard for this purpose, offering a blend of accuracy, precision, and robustness that is essential for regulatory compliance and ensuring patient safety.[16] The detailed protocol and validation framework presented in this guide provide a comprehensive roadmap for researchers and drug development professionals to confidently establish and validate a method for determining enantiomeric purity. By understanding the underlying principles and the nuances of method development and validation, scientists can ensure the integrity of their chiral compounds from the laboratory to the final pharmaceutical product.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.